![molecular formula C16H22N2OS B5519439 N'-(4-acetylphenyl)-N-(cyclopropylmethyl)-N-propylthiourea](/img/structure/B5519439.png)
N'-(4-acetylphenyl)-N-(cyclopropylmethyl)-N-propylthiourea
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Description
"N'-(4-acetylphenyl)-N-(cyclopropylmethyl)-N-propylthiourea" is a compound of interest in various scientific studies. While specific details on this compound are scarce, the synthesis and analysis of structurally related compounds provide valuable insights into the methodologies and chemical properties that could be applicable.
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step chemical reactions, leveraging the unique reactivities of different functional groups. For example, the synthesis of 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester involves X-ray diffraction techniques and is characterized by IR, 1H NMR, and 13C NMR, indicating a methodological approach that could be relevant for synthesizing the compound (Şahin et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, is determined using techniques like X-ray crystallography, revealing intramolecular interactions that stabilize the molecule's geometry. Such analyses provide insights into the 3D arrangement of atoms in a molecule, which is crucial for understanding the chemical behavior of "N'-(4-acetylphenyl)-N-(cyclopropylmethyl)-N-propylthiourea" (Mabkhot et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of similar compounds, such as the one-pot synthesis of alkyl (Z)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolan-5-yliden]acetates, reveals the stereoselective nature of certain reactions. This stereoselectivity is crucial for the synthesis of compounds with specific configurations, which could be applicable to the target compound (Heshmati Gonbari et al., 2009).
Physical Properties Analysis
The study of physical properties, including solubility, melting point, and crystal structure, is essential for understanding the compound's behavior under different conditions. While specific data for "N'-(4-acetylphenyl)-N-(cyclopropylmethyl)-N-propylthiourea" are not available, the methodologies used in the analysis of related compounds provide a framework for such studies.
Chemical Properties Analysis
Chemical properties such as reactivity towards different reagents, stability under various conditions, and potential for chemical transformations are crucial for comprehending the compound's applications and safety profile. The analysis of related compounds, like the study of enzyme inhibitory kinetics of novel 1-(2-(4-isobutylphenyl) propanoyl)-3-arylthioureas, offers insights into the chemical behavior and potential applications of "N'-(4-acetylphenyl)-N-(cyclopropylmethyl)-N-propylthiourea" (Abdul Fattah et al., 2018).
Scientific Research Applications
Enzyme Inhibitory Activity
Compounds within the thiourea class, similar to N'-(4-acetylphenyl)-N-(cyclopropylmethyl)-N-propylthiourea, have been extensively studied for their enzyme inhibitory properties. For instance, a study on novel arylthioureas revealed their potential as Jack bean urease inhibitors, showcasing competitive and mixed-type inhibition mechanisms, along with notable antioxidant activities (Abdul Fattah et al., 2018). These findings suggest that such compounds could serve as templates for designing clinically useful enzyme inhibitors.
Antitumor Effects
Research into melanogenesis-based drugs for melanoma treatment has identified acylthiourea derivatives as promising candidates. N-Propionyl-4-S-cysteaminylphenol, an analog of the parent compound, showed cytostatic and cytocidal effects against melanoma cell lines, indicating the potential for these compounds in chemotherapy applications (Tandon et al., 1998).
Material Science Applications
In the realm of material science, thiourea derivatives have been explored for their utility in creating novel materials with specific properties. For instance, polythiophene derivatives, synthesized through reactions involving thiourea components, have been investigated for their electrochromic and photovoltaic performances, illustrating the versatility of thiourea derivatives in the development of new electronic and optical materials (Carreon et al., 2014).
Biological Activities and DNA Interaction
Certain thiourea derivatives have been synthesized and characterized for their biological activities, including interactions with DNA, antibacterial, antifungal, and antioxidant properties. These studies highlight the compound's potential in various biomedical applications, from cancer therapy to microbial inhibition (Tahir et al., 2015).
properties
IUPAC Name |
3-(4-acetylphenyl)-1-(cyclopropylmethyl)-1-propylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-3-10-18(11-13-4-5-13)16(20)17-15-8-6-14(7-9-15)12(2)19/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRNDOYZVSZLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=S)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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